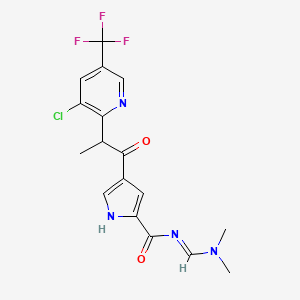
4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-((dimethylamino)methylene)-1h-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-((dimethylamino)methylene)-1h-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C17H16ClF3N4O2 and its molecular weight is 400.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-((dimethylamino)methylene)-1h-pyrrole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound's molecular formula is C17H16ClF3N2O2 with a molecular weight of approximately 372.77 g/mol. Its structure includes a pyridine ring substituted with chlorine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it targets fatty acid biosynthesis, which is crucial for the survival of certain pathogens .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and increased efficacy against microbial cells .
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of cell signaling pathways .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing an IC50 value of 0.091 μM for S. aureus, indicating potent antibacterial activity .
- Cancer Cell Line Testing : Another investigation assessed the compound's effects on human cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential as a therapeutic agent in oncology .
Comparative Analysis of Biological Activities
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 0.091 | |
| Other Trifluoromethyl Derivative | Anticancer | 10 | |
| Amino-Oxazole Dibenzylamide | Antibacterial | 0.125 |
Lipid-Centric Approaches
Recent research has focused on lipid-centric approaches to combat infectious diseases, highlighting the role of compounds like this compound in disrupting pathogen membranes and inhibiting lipid biosynthesis .
Enzyme Inhibition Profiles
The compound has been identified as a selective inhibitor of specific enzymes involved in fatty acid synthesis, demonstrating potential applications in treating infections caused by resistant bacterial strains .
特性
IUPAC Name |
4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl]-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O2/c1-9(14-12(18)5-11(7-23-14)17(19,20)21)15(26)10-4-13(22-6-10)16(27)24-8-25(2)3/h4-9,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRQGRIYIJMGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














